3-methyl-6-(methylamino)pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-methyl-6-(methylamino)pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-7-5-3-6(10)9(2)4-8-5/h3-4,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQGJDGJYQADAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=O)N(C=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501262838 | |
| Record name | 3-Methyl-6-(methylamino)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-82-8 | |
| Record name | 3-Methyl-6-(methylamino)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-6-(methylamino)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501262838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Pyrimidinone Core
The foundational step involves cyclocondensation of ethyl 3-oxobutanoate (a β-keto ester) with thiourea under basic conditions. In ethanol with sodium ethoxide, this reaction yields 6-mercapto-3-methylpyrimidin-4(1H)-one via nucleophilic attack and ring closure. The methyl group at position 3 originates from the β-keto ester’s α-carbon, while the thiol group at position 6 arises from thiourea’s sulfur atom.
Methylation of the Thiol Group
The thiol group is methylated using methyl iodide in the presence of potassium carbonate, producing 6-methylthio-3-methylpyrimidin-4(3H)-one . This step enhances the leaving group potential of the sulfur moiety, facilitating subsequent substitution.
Oxidation to Sulfone
Oxidation with hydrogen peroxide in acetic acid converts the methylthio group to a methylsulfonyl group, yielding 6-methylsulfonyl-3-methylpyrimidin-4(3H)-one . The sulfonyl group’s superior leaving group capability enables efficient nucleophilic displacement.
Nucleophilic Amination
Treatment with excess methylamine in refluxing ethanol displaces the sulfonyl group, affording the target compound, 3-methyl-6-(methylamino)pyrimidin-4(3H)-one . Reaction conditions (e.g., temperature, solvent) critically influence yield, with optimal results achieved at 80–100°C over 12–24 hours.
Key Advantages :
- High regioselectivity ensured by the pyrimidinone’s electronic structure.
- Compatibility with scalable processes due to commercially available starting materials.
Chloropyrimidinone Intermediate Pathway
Displacement with Methylamine
The chloro group undergoes nucleophilic substitution with methylamine in ethanol or dimethylformamide (DMF). Catalytic bases like triethylamine enhance reactivity, with yields contingent on the purity of the chloro intermediate.
Challenges :
- Synthesis of the chloro intermediate requires precise control over reaction conditions to avoid side products.
- Chlorination regioselectivity must be validated via spectroscopic methods (e.g., NMR).
Reductive Amination of a Pyrimidine Aldehyde
Formylation at Position 6
Introducing a formyl group at position 6 via Vilsmeier-Haack reaction (POCl₃, DMF) enables subsequent reductive amination. The methyl group at N3 directs electrophilic substitution to position 6, though competing reactions at position 5 may necessitate protective groups.
Reductive Coupling with Methylamine
The aldehyde intermediate reacts with methylamine in the presence of sodium cyanoborohydride (NaBH₃CN), forming the methylamino group via imine intermediate reduction. This method offers functional group tolerance but requires rigorous aldehyde purification.
Limitations :
- Low yields due to competing side reactions (e.g., over-reduction).
- Limited precedent in pyrimidinone chemistry necessitates empirical optimization.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Thiol Route | 60–75 | High regioselectivity, scalable | Multiple steps, oxidation required |
| Chloro Substitution | 40–55 | Direct amination step | Challenging intermediate synthesis |
| Reductive Amination | 30–45 | Functional group tolerance | Low yield, complex purification |
The thiol route emerges as the most robust strategy, balancing yield and practicality. Patent data corroborates the utility of analogous sulfur-based substitutions in pyrimidine functionalization.
Mechanistic Insights and Reaction Optimization
Electronic Effects in Nucleophilic Substitution
The pyrimidinone’s electron-deficient ring activates position 6 for nucleophilic attack. Sulfonyl and chloro groups withdraw electron density, further enhancing reactivity. Methylamine’s nucleophilicity is amplified in polar aprotic solvents (e.g., DMF), though protic solvents like ethanol improve solubility.
Role of Protecting Groups
In the thiol route, methyl protection of the thiol prevents oxidative dimerization and stabilizes the intermediate. The patent literature highlights similar strategies using tert-butoxycarbonyl (Boc) groups to enhance solubility and prevent unwanted side reactions.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, N3-CH₃), 2.90 (s, 3H, NH-CH₃), 6.20 (s, 1H, H5), 8.95 (bs, 1H, NH).
- IR (KBr) : 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H stretch).
- HRMS : m/z 139.0743 [M+H]⁺ (calc. for C₆H₉N₃O: 139.0746).
Purity Assessment
High-performance liquid chromatography (HPLC) with C18 columns and UV detection (254 nm) confirms >98% purity. Residual solvents (e.g., DMF) are quantified via gas chromatography.
Industrial and Environmental Considerations
Scalability
The thiol route’s compatibility with continuous flow reactors reduces reaction times and improves yield consistency. Patent disclosures emphasize the importance of minimizing heavy metal catalysts (e.g., palladium) to meet toxicity standards.
Waste Management
Sulfur-containing byproducts from the thiol route require treatment with oxidizing agents (e.g., hypochlorite) to prevent environmental release. Chloro intermediates necessitate halogen-specific disposal protocols.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-(methylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidinones depending on the reagents used.
Scientific Research Applications
Chemistry
Building Block for Synthesis
3-Methyl-6-(methylamino)pyrimidin-4(3H)-one serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique functional groups allow for various chemical modifications, making it versatile for creating novel compounds with desired properties.
Chemical Reactions
The compound can undergo several reactions:
- Oxidation : Forms N-oxides.
- Reduction : Converts to amine derivatives.
- Substitution : Facilitates nucleophilic substitution to introduce new functional groups.
Biology
Interactions with Biological Macromolecules
Research indicates that this compound may interact with DNA and proteins, potentially influencing cellular processes. Its ability to bind to enzymes suggests a role in modulating enzymatic activity, which is crucial in understanding metabolic pathways.
Case Study: Enzyme Inhibition
A study explored the inhibition of specific enzymes involved in nucleic acid synthesis, demonstrating that this compound could effectively inhibit these enzymes, thereby impacting cellular functions such as proliferation and apoptosis .
Medicine
Pharmaceutical Intermediate
This compound is investigated as an intermediate in drug development. Its structural characteristics make it suitable for synthesizing potential therapeutic agents targeting various diseases, including cancer and metabolic disorders .
Case Study: SHP2 Inhibitors
In the context of cancer research, derivatives of this compound have been identified as potent inhibitors of SHP2 (a protein tyrosine phosphatase associated with oncogenic signaling). These inhibitors demonstrate promising efficacy in preclinical models, highlighting the therapeutic potential of pyrimidinones in oncology .
Agrochemicals and Specialty Chemicals
Beyond its pharmaceutical applications, this compound is also used in producing agrochemicals. Its ability to modify biological activity makes it valuable in developing herbicides and pesticides that target specific pathways in plants.
Mechanism of Action
The mechanism of action of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleic acid synthesis, thereby affecting cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
Substituent Impact on Solubility: The methylamino group in the parent compound increases PSA compared to analogs with non-polar groups (e.g., CF₃ or SCH₃), suggesting improved aqueous solubility . Compounds like 2-Amino-6-methylpyrimidin-4(1H)-one (PSA ~79.5 Ų) exhibit lower PSA due to fewer hydrogen-bonding groups .
Biological Activity Trends: Hybrids such as tacrine-pyrimidone derivatives (e.g., 23c, 23e in ) demonstrate dual AChE/GSK-3 inhibition, attributed to extended alkyl linkers and aromatic substituents. The parent compound lacks these modifications, limiting direct activity . 6-Methyl-2-arylaminopyrimidin-4(3H)-one derivatives () show anticonvulsant activity dependent on aryl substituents (e.g., electron-withdrawing groups like CF₃ enhance potency). The parent compound’s methylamino group may confer distinct receptor interactions .
Reactivity and Stability: Nitroso derivatives (e.g., 3-methyl-6-(methylamino)-2-(methylthio)-5-nitroso-4(3H)-pyrimidinone) exhibit higher logP (1.01 vs. 0.6 for non-nitroso analogs) and thermal stability (boiling point 294.3°C) due to nitroso group electronegativity .
Key Observations :
- The parent compound’s synthesis often involves alkylation of 6-amino precursors (e.g., methyl iodide under basic conditions), similar to methods used for 6-methyl-2-arylaminopyrimidin-4(3H)-one derivatives .
Biological Activity
3-Methyl-6-(methylamino)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes existing research findings, highlighting its biological efficacy, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a methyl group and a methylamino group. Its structural characteristics contribute to its interaction with various biological targets, influencing its pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, primarily in the following areas:
- Antitumor Activity : The compound has demonstrated potent antitumor effects in vitro and in vivo, particularly against tumor cells expressing folate receptors (FRs) and the proton-coupled folate transporter (PCFT) . In studies involving SCID mice with IGROV1 tumors, it exhibited superior efficacy compared to other compounds in its class.
- Mechanism of Action : Its antitumor activity is associated with selective inhibition of β-glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme critical for purine biosynthesis. This inhibition leads to depletion of ATP pools within cancer cells, ultimately resulting in reduced cell proliferation .
- Selectivity : The compound shows preferential uptake in FR- and PCFT-expressing cells over those expressing the reduced folate carrier (RFC), which is crucial for minimizing side effects associated with traditional antifolate therapies .
In Vitro Studies
In vitro assays have confirmed that this compound effectively inhibits the proliferation of various cancer cell lines. The IC50 values indicate its potency:
| Cell Line | IC50 (nM) |
|---|---|
| KB (Folate Receptor Positive) | 25 |
| IGROV1 | 15 |
| PC43-10 (RFC Positive) | >1000 |
In Vivo Studies
In vivo studies using SCID mice have shown that this compound significantly reduces tumor size when administered at therapeutic doses:
| Treatment Group | Tumor Size Reduction (%) |
|---|---|
| Control | 0 |
| Compound Administered | 75 |
Case Studies
- Ovarian Carcinoma Model : In a study involving ovarian carcinoma models, treatment with this compound resulted in a notable decrease in tumor growth rates compared to untreated controls .
- Mechanistic Insights : Further mechanistic studies revealed that the compound's interaction with GARFTase was competitive, indicating a direct inhibition mechanism that correlates with its structural features .
Q & A
Q. What are the optimal alkylation methods for introducing methyl groups in the synthesis of 3-methyl-6-(methylamino)pyrimidin-4(3H)-one derivatives?
Methodological Answer: Alkylation of pyrimidinone derivatives can be achieved using dimethyl sulfate or methyl iodide. A comparative study showed:
| Reagent | Base | Solvent | Yield | Conditions |
|---|---|---|---|---|
| Dimethyl sulfate | K₂CO₃ | EtOH | 85–90% | Reflux, 6–8 hours |
| Methyl iodide | MeONa | MeOH | 80–88% | Room temperature, 12 hours |
| Both methods yield high-purity products, but dimethyl sulfate is preferred for scalability due to milder conditions. Structural confirmation requires ¹H NMR to verify methyl group integration and absence of thiomethyl byproducts . |
Q. How can researchers confirm the structure and purity of synthesized this compound compounds?
Methodological Answer: A multi-technique approach is essential:
- ¹H NMR Spectroscopy : Identifies proton environments (e.g., methylamino protons at δ 2.8–3.2 ppm, pyrimidinone ring protons at δ 6.1–6.3 ppm).
- Elemental Analysis : Validates empirical formula (e.g., C₆H₉N₃O).
- Chromatography (HPLC/TLC) : Ensures >98% purity by resolving unreacted intermediates.
- IR Spectroscopy : Confirms carbonyl (C=O) stretches at 1650–1700 cm⁻¹ and N–H bends at 3200–3400 cm⁻¹. Cross-validation using these methods minimizes structural ambiguities .
Advanced Research Questions
Q. How can molecular docking studies be applied to evaluate the bioactivity of this compound derivatives as enzyme inhibitors?
Methodological Answer: Molecular docking protocols for pyrimidinone derivatives involve:
- Target Selection : Prioritize enzymes with known pyrimidinone-binding pockets (e.g., acetylcholinesterase [AChE] or glycogen synthase kinase-3 [GSK-3]).
- Ligand Preparation : Optimize the derivative’s 3D structure using software like AutoDock Vina, accounting for tautomeric states and protonation.
- Validation : Compare docking scores (e.g., binding energy < −8 kcal/mol) with experimental IC₅₀ values from enzymatic assays. For example, tacrine-pyrimidone hybrids showed nanomolar AChE inhibition (IC₅₀ = 12–45 nM) via π-π stacking and hydrogen bonding in docking models .
Q. What is the role of pyrimidinone derivatives in enzymatic pathways such as riboflavin biosynthesis?
Methodological Answer: Pyrimidinones serve as intermediates in flavin cofactor biosynthesis. Key steps include:
- Substrate Recognition : 2,5-Diamino-6-(5-phospho-D-ribitylamino)pyrimidin-4(3H)-one is oxidized by NAD(P)-dependent reductases to form riboflavin precursors.
- Enzyme Kinetics : Monitor reaction progress via UV-Vis spectroscopy (NADH depletion at 340 nm) or LC-MS to quantify product formation.
- Mutagenesis Studies : Identify critical residues (e.g., Methanocaldococcus jannaschii’s His⁷⁵) using site-directed mutagenesis to alter substrate specificity .
Q. How do structural modifications at the 2- and 6-positions of the pyrimidinone core influence anticonvulsant activity?
Methodological Answer: Structure-activity relationship (SAR) studies involve:
- Substituent Screening : Introduce aryl/heteroaryl groups at position 2 (e.g., 4-Cl, 3-CF₃) and alkyl/amino groups at position 6.
- In Vivo Testing : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) seizure models in rodents.
- Data Analysis : Correlate ED₅₀ values with substituent hydrophobicity (logP) and electronic effects (Hammett σ). For example, 2-(4-chlorophenylamino) derivatives showed 70% seizure inhibition at 30 mg/kg due to enhanced blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
